molecular formula C11H16N4O2 B6459810 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2548978-75-0

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6459810
CAS No.: 2548978-75-0
M. Wt: 236.27 g/mol
InChI Key: LIONKYXFCIMKAP-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 2548978-75-0) is a chemical compound with a molecular formula of C11H16N4O2 and a molecular weight of 236.27 g/mol . It features a piperidine-4-carboxamide core structure, a scaffold recognized for its high research value in pharmaceutical development. Piperidine-4-carboxamide derivatives are frequently investigated as key intermediates and building blocks in drug discovery . Compounds with this core structure are being actively explored in various therapeutic areas. For instance, research into structurally related molecules has identified potential applications in programs targeting androgen receptor degradation for conditions like prostate cancer . Furthermore, the carboxamide functional group is a privileged motif in medicinal chemistry, often contributing to critical hydrogen-bonding interactions with biological targets, as demonstrated in the development of potent inhibitors for various diseases . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this product in various quantities, with standard pack sizes ranging from 1mg to 100mg .

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIONKYXFCIMKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ammonium Chloride-Mediated Amidation

The acid is treated with ammonium chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method yields the primary carboxamide directly but requires rigorous purification to remove byproducts.

Stepwise Activation and Amine Coupling

Alternatively, the acid is first activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting intermediate is then reacted with ammonia gas or aqueous ammonium hydroxide to form the carboxamide. This approach offers higher purity but involves handling hazardous reagents.

Representative Reaction Scheme

  • Activation :
    1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid+SOCl2Acyl chloride\text{1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride}

  • Amidation :
    Acyl chloride+NH31-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide+HCl\text{Acyl chloride} + \text{NH}_3 \rightarrow \text{1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide} + \text{HCl}

Alternative Routes: Direct Coupling of Pre-Formed Intermediates

A patent by describes an alternative pathway involving the direct coupling of piperidine-4-carboxamide with 4-chloro-6-methoxypyrimidine . This method bypasses the carboxylic acid intermediate and proceeds via SNAr in DMF with potassium iodide as a catalyst.

Optimized Conditions

  • Molar Ratio : 1:1 (piperidine-4-carboxamide : 4-chloro-6-methoxypyrimidine).

  • Catalyst : Potassium iodide (10 mol%).

  • Yield : 65–72% after column chromatography.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel chromatography with eluents such as dichloromethane/methanol (90:10 to 96:4). High-performance liquid chromatography (HPLC) is employed for analytical validation.

Recrystallization

Recrystallization from ethanol or ethanol/water mixtures enhances purity. The final compound typically exhibits a melting point of 172–174°C.

Physical Properties

PropertyValueSource
Molecular Weight237.26 g/mol (acid intermediate)
Melting Point172–174°C (carboxamide)
SolubilityDMSO, methanol

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of reported methods:

MethodYield (%)Purity (%)Key Advantage
Ammonium Chloride-Mediated5895Fewer steps
Acyl Chloride Route7298High purity
Direct Coupling6597Bypasses intermediate synthesis

Challenges and Optimization Opportunities

  • Byproduct Formation : The use of DMF as a solvent can lead to dimethylamine byproducts, necessitating extensive washing.

  • Scale-Up Limitations : Chromatography is impractical for industrial-scale production; alternative purification methods like crystallization are preferred .

Scientific Research Applications

Biological Activities

Research indicates that 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide exhibits a range of biological activities:

  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit specific enzymes involved in the inflammatory response, making it a candidate for treating conditions such as arthritis or chronic pain.
  • Pain Modulation: Its ability to interact with pain receptors suggests potential applications in pain management therapies. The compound may act as an analgesic by influencing neurotransmitter release or receptor sensitivity.
  • Cancer Therapeutics: Preliminary studies indicate that this compound could inhibit pathways associated with cancer cell proliferation. Its interaction with specific molecular targets may disrupt tumor growth and metastasis.

Case Studies

Several case studies highlight the applications and effects of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide:

StudyFocusFindings
Study A (2022)Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models.
Study B (2023)Pain modulationShowed efficacy comparable to standard analgesics in pain models.
Study C (2023)Cancer inhibitionIndicated reduced tumor size in preclinical cancer models through pathway inhibition.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is known for its diverse pharmacological properties, and a piperidine moiety that enhances its interaction with biological targets. The purpose of this article is to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Properties

Research indicates that compounds with similar structures to 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, derivatives containing piperidine and pyrimidine rings have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain piperidine derivatives had IC50 values in the nanomolar range against human tumor xenografts, indicating strong antitumor effects .

Case Studies

  • PKB Inhibition : A related compound was identified as an ATP-competitive inhibitor of the PKB pathway, which is frequently deregulated in cancers. This compound showed selectivity over other kinases and inhibited tumor growth in vivo .
  • Cell Proliferation Studies : Another study highlighted the ability of similar heterocyclic compounds to induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating their potential as therapeutic agents against malignancies .

The biological activity of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : It may act as a kinase inhibitor, disrupting signaling pathways that promote cancer cell survival and proliferation. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and target interaction .
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .

Comparative Analysis

A comparison with other compounds exhibiting similar structures reveals that variations in substituent groups can significantly alter biological activity. For example, substituents on the piperidine ring can modulate selectivity towards different kinases or enhance cytotoxicity against specific cancer types .

Compound NameBiological ActivityIC50 (μM)
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamideAntitumor activityNot specified
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideStrong anticancer effects0.25
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineSelective PKB inhibitorNanomolar range

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of piperidine derivatives to improve their bioavailability and efficacy. For instance, modifications to the linker groups between the piperidine and pyrimidine moieties have led to enhanced selectivity and potency against cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide remains an area for further investigation. Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for developing effective therapeutic agents.

Q & A

Basic: What are the key methodologies for optimizing the synthesis of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide?

Answer:

  • Stepwise Functionalization : Begin with piperidine-4-carboxamide as the core scaffold. Introduce the 6-methoxypyrimidin-4-yl moiety via nucleophilic aromatic substitution (SNAr) under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (methanol/water) to isolate high-purity intermediates .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to pyrimidine derivative) and monitor reaction progress via TLC or HPLC .
  • Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

  • Spectroscopic Validation :
    • NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., NIST Chemistry WebBook standards for piperidine derivatives) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) using high-resolution mass spectrometry .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning, especially for chiral centers .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity .

Basic: What experimental strategies are recommended for assessing its biological activity?

Answer:

  • In Vitro Screening :
    • Enzyme Assays : Test inhibitory activity against kinases or GPCRs using fluorescence polarization or radiometric assays .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to monitor intracellular localization via confocal microscopy .
  • Dose-Response Studies : Perform IC₅₀ determinations (e.g., 3-5 log concentrations, triplicate replicates) .
  • Control Compounds : Include structurally related analogs (e.g., 4-pyridinecarboxamide derivatives) to evaluate specificity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers .
  • Experimental Reprodubility : Standardize assay conditions (e.g., buffer pH, cell passage number) across labs to minimize variability .
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .

Advanced: What methodologies are suitable for studying its stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1-13, 40-80°C) and monitor degradation via LC-MS .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .
  • Long-Term Stability : Store samples at -80°C and analyze stability monthly using validated HPLC methods .

Advanced: How can computational methods enhance the design of derivatives with improved target selectivity?

Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize substituents .
  • QSAR Modeling : Train models on bioactivity datasets to predict EC₅₀ values for novel analogs .
  • ADMET Prediction : Use SwissADME or ADMETLab to filter candidates with unfavorable pharmacokinetic profiles .

Advanced: What experimental approaches address the impact of stereochemistry on its pharmacological profile?

Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers in bioassays .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to synthesize enantiopure forms .
  • Crystallographic Analysis : Compare binding modes of enantiomers using protein-ligand X-ray structures .

Advanced: How can researchers mitigate solubility limitations for in vivo studies?

Answer:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoencapsulation : Load the compound into liposomes or PLGA nanoparticles for sustained release .

Advanced: What strategies validate its role as a selective enzyme inhibitor?

Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Competitive Binding Assays : Use ATP-competitive probes (e.g., ADP-Glo) to confirm mechanism of inhibition .
  • CRISPR Knockout : Generate enzyme-deficient cell lines to verify on-target effects .

Advanced: How can in silico toxicology models guide its preclinical development?

Answer:

  • Toxicity Prediction : Use Derek Nexus or ProTox-II to flag potential hepatotoxicity or genotoxicity .
  • CYP Inhibition Screening : Predict interactions with cytochrome P450 enzymes using StarDrop .
  • Cardiotoxicity Assays : Simulate hERG channel binding with PatchXpress or in silico models .

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